Product packaging for 2-(Trimethylsilyl)biphenyl(Cat. No.:CAS No. 17049-39-7)

2-(Trimethylsilyl)biphenyl

Cat. No.: B189662
CAS No.: 17049-39-7
M. Wt: 226.39 g/mol
InChI Key: CPENQHKKFGEUJL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. sbfchem.comwikipedia.org This marked the inception of a field that would grow exponentially over the next century and a half. In the early 20th century, Frederic Kipping's extensive research laid the groundwork for the synthesis of numerous organosilicon compounds, including alkylsilanes and arylsilanes, and he was the first to prepare silicone oligomers and polymers. wikipedia.orgiust.ac.ir A major breakthrough occurred in the 1940s with the development of the direct synthesis of organosilanes, also known as the Müller-Rochow process, which enabled large-scale industrial production and spurred the development of silicone-based materials. mdpi.com This discovery had a profound impact on the advancement of organosilicon compounds, leading to their widespread application in nearly every area of life. mdpi.com Modern organosilicon chemistry continues to evolve, focusing on the creation of novel polymers with tailored structures and functions through the development of new synthetic methods. iust.ac.ir

Significance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Synthesis

Biphenyls, which consist of two benzene (B151609) rings linked together, are a fundamental structural motif in organic chemistry. rsc.org While biphenyl itself is a neutral molecule, its functionalization allows for a wide range of chemical reactions, making its derivatives crucial intermediates in the synthesis of pharmaceuticals, agricultural products, and liquid crystals. rsc.orgresearchgate.net The biphenyl scaffold is present in numerous biologically active natural products and marketed drugs, highlighting its importance in medicinal chemistry. rsc.orgdoaj.org The torsion along the bond connecting the two phenyl rings influences the molecule's electronic and steric properties, which in turn affects its reactivity and interactions with other molecules. researchgate.net

Overview of Mono- and Bis(trimethylsilyl)biphenyls in Academic Research

Mono- and bis(trimethylsilyl)biphenyls are important classes of organosilicon compounds that have garnered significant attention in academic research. These compounds serve as valuable building blocks in organic synthesis due to their unique chemical and physical properties. rsc.org For instance, 2,2'-bis(trimethylsilyl)biphenyls can be synthesized through a palladium-catalyzed disilylation reaction and can be readily transformed into other useful compounds like 2,2'-dihalobiphenyls. rsc.org The introduction of one or two trimethylsilyl (B98337) groups onto the biphenyl backbone allows for a variety of chemical transformations, making these compounds versatile intermediates for the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons.

Interdisciplinary Importance of Silylated Biphenyl Derivatives

Silylated biphenyl derivatives have found applications across various scientific disciplines. In materials science, they are used in the development of organic electronic materials. beilstein-journals.org In medicinal chemistry, the biphenyl scaffold itself is a privileged structure found in many drugs, and silylated derivatives can serve as key intermediates in their synthesis. doaj.orgrsc.org Furthermore, compounds like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) are widely used as precursors for the generation of benzyne (B1209423), a highly reactive intermediate with broad applications in organic synthesis. acs.orgthieme-connect.comchemicalbook.comoup.com The ability to generate arynes under mild conditions has revolutionized this area of chemistry, enabling the synthesis of complex aromatic and heteroaromatic compounds. acs.org

Chemical Profile of 2-(Trimethylsilyl)biphenyl

IUPAC Name: trimethyl(2-phenylphenyl)silane nih.govCAS Number: 17049-39-7 nih.govMolecular Formula: C₁₅H₁₈Si nih.govMolecular Weight: 226.39 g/mol nih.gov

PropertyValueSource
Molecular Weight226.39 g/mol nih.gov
Molecular FormulaC₁₅H₁₈Si nih.gov
IUPAC Nametrimethyl(2-phenylphenyl)silane nih.gov
CAS Number17049-39-7 nih.gov
InChIInChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 nih.gov
InChIKeyCPENQHKKFGEUJL-UHFFFAOYSA-N nih.gov
Canonical SMILESCSi(C)C1=CC=CC=C1C2=CC=CC=C2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18Si B189662 2-(Trimethylsilyl)biphenyl CAS No. 17049-39-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17049-39-7

Molecular Formula

C15H18Si

Molecular Weight

226.39 g/mol

IUPAC Name

trimethyl-(2-phenylphenyl)silane

InChI

InChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

CPENQHKKFGEUJL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2

Synonyms

2-(TRIMETHYLSILYL)BIPHENYL

Origin of Product

United States

Synthetic Methodologies for the Construction of Trimethylsilyl Biphenyl Systems

Transition Metal-Catalyzed Carbon-Silicon Bond Formation

Palladium catalysis stands out as a particularly effective method for constructing the C-Si bond in biphenyl (B1667301) systems. These approaches often involve the direct functionalization of C-H bonds or the silylation of halogenated precursors, offering efficient and selective routes to the desired products.

Palladium-Catalyzed Direct Silylation Approaches

Direct silylation methods catalyzed by palladium provide an atom-economical and straightforward pathway to silylated biphenyls. These reactions can be broadly categorized into the disilylation of halogenated biphenyls and the regioselective silylation of aromatic C-H bonds.

A highly efficient method for the synthesis of silylated biphenyls involves the palladium-catalyzed disilylation of aryl halides through C-H activation. nih.gov This approach has demonstrated broad substrate scope, allowing for the disilylation of various aryl halides via C(sp²)–H, C(sp³)–H, and even remote C–H activation pathways. nih.gov The reactions are notably efficient, often achieving nearly quantitative yields with low catalyst loading (less than 1 mol%) and stoichiometric amounts of the silylating agent under relatively mild conditions. nih.gov

Hexamethyldisilane (B74624) serves as a common and effective silylating agent in these palladium-catalyzed reactions. labxing.comorganic-chemistry.org The combination of a palladium catalyst with hexamethyldisilane enables the silylation of aryl chlorides, providing a practical route to aryltrimethylsilanes. organic-chemistry.org This method is tolerant of a variety of functional groups, making it a valuable tool for the synthesis of functionalized biphenyl derivatives. organic-chemistry.org The efficiency of this process allows for the transfer of both trimethylsilyl (B98337) groups from hexamethyldisilane to the substrate. nih.gov

Mechanistic studies have shed light on the intricate pathways of these silylation reactions. A proposed mechanism involves the formation of a palladacycle intermediate through intramolecular C-H activation of an aryl halide. labxing.com This palladacycle then reacts with hexamethyldisilane via oxidative addition to form a Pd(IV) species. labxing.com Subsequent reductive elimination steps yield the disilylated product and regenerate the Pd(0) catalyst. labxing.com

The concept of remote C-H activation has also been explored, where a directing group guides the catalyst to functionalize a C-H bond at a position distant from the initial coordination site. While much of the focus has been on meta- and para-functionalization, the principles of catalyst and ligand design are crucial for achieving high regioselectivity. researchgate.netrsc.org In the context of biphenyl synthesis, palladacycles, specifically dibenzopalladacyclopentadienes, are key intermediates that can be generated from aryl halides and subsequently react with hexamethyldisilane to afford disilylated products. labxing.comzhh2009.com These reactions highlight the versatility of palladium catalysis in activating even remote C-H bonds for silylation.

The efficiency and selectivity of palladium-catalyzed silylation reactions are highly dependent on the catalyst system, including the palladium precursor and, crucially, the supporting ligands. acs.org Optimization studies often involve screening various palladium sources, ligands, bases, and solvents to achieve the best possible yields and selectivities. rsc.org

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Silylation

EntryPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)PPh₃ (10)Na₂CO₃ (1.5)CH₃CN12037
2Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (1.5)CH₃CN12071
3PdCl₂ (5)PPh₃ (10)Na₂CO₃ (1.5)CH₃CN12058
4Pd(OAc)₂ (5)-Na₂CO₃ (1.5)CH₃CN120low
5Pd(OAc)₂ (5)Xantphos (10)Na₂CO₃ (1.5)CH₃CN120low
6Pd(OAc)₂ (5)dppf (10)Na₂CO₃ (1.5)CH₃CN120low
7-PPh₃ (10)Na₂CO₃ (1.5)CH₃CN1200
8Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (1.5)Toluene120decreased
9Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (1.5)DMF120decreased
10Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (1.5)THF120decreased
11Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (1.5)CH₃CN12075
12Pd(OAc)₂ (5)PPh₃ (10)K₃PO₄ (1.5)CH₃CN12080
13Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (1.5)CH₃CN12088
Data adapted from a study on Catellani-type C-H silylation. rsc.org

Biaryl phosphine (B1218219) ligands have been shown to be particularly effective in promoting palladium-catalyzed silylation reactions. organic-chemistry.orgnih.gov These ligands, characterized by their steric bulk and strong electron-donating ability, are thought to encourage the formation of a monoligated, highly reactive L₁Pd(0) species. nih.gov This active catalyst can then undergo oxidative addition with aryl chlorides even under mild conditions. nih.gov The choice of ligand can also influence the stability of intermediates and the rate of reductive elimination. nih.gov For instance, in some cases, an interaction between the palladium center and an arene ring of the biaryl phosphine ligand can stabilize the palladium-amido intermediate and facilitate the reductive elimination step. nih.gov

Achieving regioselectivity in the C-H silylation of aromatic compounds is a significant challenge. sigmaaldrich.com Directed C-H functionalization, where a coordinating group on the substrate guides the catalyst to a specific C-H bond, is a powerful strategy to control regioselectivity. researchgate.netmanchester.ac.uk While ortho-silylation is more common due to the proximity of the directing group, methods for meta- and para-silylation are also being developed. researchgate.net

For biphenyl systems, the inherent electronic and steric properties of the substrate can influence the site of silylation. However, for more precise control, directing groups are often employed. The choice of catalyst, ligands, and reaction conditions plays a critical role in overriding the intrinsic reactivity of the arene and achieving the desired regioselectivity. researchgate.net While palladium is a common catalyst for these transformations, other transition metals like rhodium and iridium have also been utilized for C-H silylation. snnu.edu.cnpku.edu.cn

Mechanistic Interrogations: Role of Dibenzopalladacyclopentadienes and Remote C-H Activation
Regioselective Aromatic C-H Silylation

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium for certain cross-coupling reactions. researchgate.net These reactions are instrumental in forming both C-C and C-Si bonds required for the synthesis of silylated biphenyls. Copper(I) salts, often in conjunction with specific ligands, are typically employed. nih.govacs.org

One notable application is the copper-catalyzed silylation of aryl triflates using silylboronic esters as the silicon source. rsc.org This method avoids base-mediated borylation and preferentially generates a silylcopper species, which then couples with the aryl triflate. rsc.org The combination of tri-n-butylphosphine and 4,4′-diphenyl-2,2′-bipyridine as ligands is crucial for high catalytic activity. rsc.org Copper catalysis is also effective for the synthesis of polysubstituted carbazoles through the cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl, demonstrating its utility in constructing complex aromatic systems. nih.gov Furthermore, copper-catalyzed reactions can be used for the γ-selective silylation of propargyl chlorides and phosphates, leading to allenylsilanes, showcasing the diverse reactivity of copper catalysts in silylation reactions. nih.gov

SubstrateCoupling PartnerCatalyst/LigandProductYield (%)
Aryl TriflatesSilylboronic estersCuI / P(n-Bu)₃ / dphbpyArylsilanesHigh
2,2′-Dibromo-1,1′-biphenylPrimary AminesCuI / DMEDAN-Substituted CarbazolesModerate
Propargyl ChloridesMe₂PhSi-BpinCopper CatalystAllenylsilanesN/A

This table summarizes various copper-catalyzed cross-coupling reactions relevant to the formation of C-Si and C-C bonds in aromatic systems. rsc.orgnih.govnih.gov

Classical and Contemporary Organic Synthesis Strategies

Beyond transition metal catalysis, several classical and contemporary synthetic methods are employed to construct trimethylsilyl-substituted biphenyl systems. These include coupling reactions that have been established for decades, as well as modern techniques like continuous flow synthesis.

Wurtz-Fittig Coupling for Arylsilane Generation

The Wurtz-Fittig reaction, a modification of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form a substituted aromatic compound. wikipedia.orgtestbook.com This reaction can be adapted for the synthesis of arylsilanes by using a chlorosilane instead of an alkyl halide. thieme-connect.de The reaction of an aryl halide, a chlorosilane, and a metal like sodium, lithium, or magnesium was one of the earliest methods for preparing arylsilanes. thieme-connect.de For example, trimethyl(2-tolyl)silane can be prepared in 86% yield from 2-chlorotoluene, chlorotrimethylsilane (B32843), and molten sodium. thieme-connect.de

This method is often plagued by side reactions, but it has found applications in the synthesis of certain organosilicon compounds. wikipedia.org The reaction typically proceeds via the formation of an organosodium intermediate from the more reactive halide, which then acts as a nucleophile towards the other halide. wikipedia.org

Aryl HalideSilyl (B83357) HalideMetalProductYield (%)
2-ChlorotolueneTrimethylsilyl chlorideSodiumTrimethyl(2-tolyl)silane86
2-ChloropyridineTrimethylsilyl chlorideMagnesium2-(Trimethylsilyl)pyridine34

This table illustrates the application of the Wurtz-Fittig reaction for the synthesis of arylsilanes. thieme-connect.de

Sonogashira Coupling for Trimethylsilyl-Substituted Alkynes and Related Biphenyl Derivatives

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing substituted alkynes. organic-chemistry.org Trimethylsilylacetylene is a commonly used reagent in this reaction, as the trimethylsilyl group serves as a protecting group for one end of the acetylene (B1199291), allowing for selective coupling. wikipedia.orgnih.govrsc.org The TMS group can later be removed or the resulting aryl(trimethylsilyl)acetylene can be used in further transformations. wikipedia.org

This methodology is central to constructing more complex biphenyl derivatives. For example, a two-step Sonogashira coupling sequence can be employed. First, an aryl halide is coupled with trimethylsilylacetylene. mdpi.com After deprotection of the silyl group, a second Sonogashira coupling with a different aryl halide can furnish an unsymmetrical diarylacetylene. mdpi.com This strategy allows for the controlled assembly of substituted biphenyl systems linked by an acetylene unit, which can be a valuable precursor for other cyclic structures. encyclopedia.pub

Aryl HalideAlkyneCatalyst SystemBaseProduct
Aryl IodideTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine1-Aryl-2-(trimethylsilyl)acetylene
1-Aryl-2-ethyneAryl HalidePd(PPh₃)₂Cl₂ / CuITriethylamineUnsymmetrical Diarylacetylene

This table outlines the general scheme for synthesizing diarylacetylenes using a sequential Sonogashira coupling strategy involving trimethylsilylacetylene. rsc.orgmdpi.com

Continuous Flow Synthesis Techniques for Trimethylsilyl Aryne Precursors

Continuous flow chemistry offers significant advantages for the synthesis of reactive intermediates, such as arynes, by enabling precise control over reaction parameters and minimizing the accumulation of hazardous species. thieme-connect.com The synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and related nonaflates, which are key precursors for benzyne (B1209423) generation, has been successfully adapted to continuous flow systems. nih.govfigshare.comacs.orgresearchgate.net

This flow process typically involves the reaction of a (2-bromophenoxy)trimethylsilane with n-butyllithium to induce a retro-Brook rearrangement, followed by quenching with triflic anhydride (B1165640) or a nonaflyl fluoride (B91410) reagent. acs.org The use of flow chemistry allows for rapid and efficient synthesis, often eliminating the need for low-temperature lithiation in batch reactors and simplifying purification to a simple filtration step. figshare.comacs.org This technique has been shown to be scalable, producing significant quantities of the aryne precursor per hour. acs.org The generated precursors can then be used in a variety of subsequent aryne reactions. figshare.comacs.org

PrecursorReagentsFlow ConditionsProductPurity/Yield
(2-Bromophenoxy)trimethylsilanen-BuLi, Tf₂O-78 °C to RT, 1 min residence2-(Trimethylsilyl)phenyl triflate95% purity, 85% yield
2-(Trimethylsilyl)phenoln-BuLi, NfF55 °C, 3.75 min residence2-(Trimethylsilyl)phenyl nonaflate97% purity, 90% yield

This table highlights the efficiency of continuous flow synthesis for preparing important trimethylsilyl-substituted aryne precursors. acs.org

Nucleophilic Substitution and Organometallic Routes

The synthesis of 2-(trimethylsilyl)biphenyl can be achieved through various strategies that leverage the reactivity of organometallic intermediates and nucleophilic substitution reactions. These routes offer flexibility in precursor selection and reaction conditions.

Organometallic routes are paramount in constructing the silylated biphenyl framework. A common strategy involves the formation of the biphenyl C-C bond through transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful tool. rsc.org In this context, one could couple a (trimethylsilyl)phenylboronic acid with an aryl halide or, conversely, a phenylboronic acid with a 2-halo-1-(trimethylsilyl)benzene. The Negishi cross-coupling, utilizing an organozinc reagent, and the Kumada coupling, with a Grignard reagent, represent alternative and effective cross-coupling strategies for the same transformation. rsc.org

Another significant organometallic approach involves the direct metalation of a biphenyl precursor followed by quenching with a silicon electrophile. For example, direct lithiation of biphenyl with an organolithium reagent like n-butyllithium (n-BuLi), often in the presence of a chelating agent, can generate a 2-lithiobiphenyl species. This highly reactive intermediate is then trapped with trimethylsilyl chloride (TMSCl) to yield this compound. A similar method has been successfully applied to the synthesis of related silylated thiopyrans, where lithiation of the parent heterocycle followed by reaction with trimethylsilyl chloride afforded the desired product in high yield. acs.org

Furthermore, the synthesis can proceed from more accessible precursors. An improved four-step synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key precursor for benzyne generation, has been developed starting from 2-chlorophenol, notably avoiding the use of organolithium reagents. researchgate.net This precursor highlights the intersection of organometallic synthesis and subsequent nucleophilic reactions.

Nucleophilic substitution pathways, particularly those involving aryne intermediates, provide another elegant route. The aforementioned 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a well-established benzyne precursor. researchgate.net Upon treatment with a fluoride source, such as cesium fluoride (CsF), it undergoes elimination to generate benzyne. acs.org In the context of synthesizing this compound, this benzyne could theoretically be trapped by a phenyl nucleophile, such as phenyllithium (B1222949) or a phenyl Grignard reagent, although this is less common for direct synthesis of the title compound compared to cross-coupling methods. More frequently, the silylated aryne precursor is used to facilitate the substitution of other groups. For example, a one-pot protocol has been developed where benzyne, generated from 2-(trimethylsilyl)phenyl triflate, activates tertiary benzylic amines for stereospecific nucleophilic substitution by various nucleophiles. acs.org

The table below summarizes key organometallic reactions applicable to the synthesis of silylated biphenyl systems.

Reaction Type Catalyst/Reagent Reactants Key Feature Reference
Suzuki-Miyaura CouplingPd(dba)₂, PPh₃, K₃PO₄Aryl boronic acid + Aryl halideForms C-C bond between aryl groups. rsc.org
Negishi CouplingNi on charcoalAryl zinc halide + Aryl halideEmploys an organozinc reagent. rsc.org
Direct Lithiationn-BuLi / t-BuOKAromatic C-H bondC-H activation followed by silylation. acs.org
Grignard ReactionMgAryl halideForms an organomagnesium intermediate. uni-muenchen.de

Post-Synthetic Derivatization of Silylated Biphenyls

Once formed, this compound is not merely a final product but a substrate for a variety of post-synthetic modifications. These derivatizations can target the trimethylsilyl group itself or the aromatic rings, enabling the synthesis of more complex molecules.

One of the most powerful strategies for derivatization is the directed C–H functionalization of the biphenyl scaffold. The trimethylsilyl group can act as a blocking or directing group, but often derivatization occurs at other positions. For example, palladium-catalyzed remote meta-selective C–H bond silylation has been demonstrated on related systems. acs.org More advanced techniques utilize specially designed templates to achieve site-selective functionalization. A silicon-containing, D-shaped biphenyl template has been reported to direct the functionalization of the distal para-C–H bond of an attached arene, overcoming inherent electronic and steric biases. acs.org This demonstrates the potential to selectively introduce groups like olefins or acetoxy functions onto a biphenyl system, a strategy applicable to silylated biphenyls.

The trimethylsilyl group itself is a versatile functional handle. Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for analysis, such as in gas chromatography/mass spectrometry (GC/MS). nih.gov In a synthetic context, the C-Si bond can be cleaved or transformed. Protodesilylation (cleavage of the C-Si bond to install a C-H bond) can be readily achieved under acidic or basic conditions. More synthetically useful is the conversion of the silyl group into other functionalities. For example, under specific conditions, an aryl-silicon bond can be oxidized to a hydroxyl group (the Tamao-Fleming oxidation), providing a route to biphenylols.

Furthermore, the introduction of additional functional groups onto the biphenyl rings can be achieved through electrophilic aromatic substitution reactions, although the regioselectivity will be influenced by the existing phenyl and trimethylsilyl substituents. The functionalization of biphenyl-containing structures is a key step in creating materials with specific properties, such as liquid optoelectronic materials where siloxane chains are attached to a biphenyl biscarbazole core. mdpi.com

The table below outlines some potential post-synthetic derivatization reactions for silylated biphenyls.

Derivatization Type Reagents/Catalyst Target Site Product Type Reference
Remote C–H OlefinationPd(OAc)₂, Ligandpara-C–H on biphenylAlkenyl-biphenyl derivative acs.org
Remote C–H AcetoxylationPd(OAc)₂, PhI(OAc)₂para-C–H on biphenylAcetoxy-biphenyl derivative acs.org
ProtodesilylationAcid or Fluoride sourceC-Si bondBiphenyl nih.gov
C-H BorylationRhodium catalyst, Chiral ligandAryl C-H bondBorylated biphenyl derivative snnu.edu.cn

Chemical Reactivity and Mechanistic Pathways of Trimethylsilyl Biphenyl Compounds

Carbon-Silicon Bond Activation and Subsequent Functionalization

The carbon-silicon (C-Si) bond in 2-(trimethylsilyl)biphenyl and its derivatives is a key site for chemical transformations. Its activation allows for the introduction of various functional groups, leading to the synthesis of complex organic molecules. Nickel and palladium catalysts have proven particularly effective in mediating these reactions.

Nickel complexes are capable of catalytically functionalizing biphenylene (B1199973) with trimethylsilyl-substituted alkynes. cmu.edu This process can lead to the formation of 9,10-disubstituted phenanthrenes and other products derived from the addition of the C-Si bond across a carbon-carbon (C-C) bond of biphenylene. cmu.edu

In a notable example, the reaction of (dippe)Ni(RC≡CR) complexes with biphenylene and trimethylsilyl-substituted alkynes yields various products through a proposed catalytic cycle. cmu.edu This cycle involves the initial formation of a nickel-alkyne complex, which then reacts with biphenylene. One of the key products, 2-(trimethylsilylethynyl)-2′-(trimethylsilyl)biphenyl, is formed alongside other phenanthrene (B1679779) derivatives. cmu.edu The mechanism can involve the oxidative addition of a Si-C(sp) bond to the nickel center, followed by the oxidative addition of the C-C bond of biphenylene, potentially proceeding through a Ni(IV) intermediate. cmu.edu

The reaction of biphenylene with bis(trimethylsilyl)acetylene (B126346) in the presence of a nickel catalyst yields several organic products, demonstrating both C-C and C-Si bond activation. The major products include 2-(trimethylsilylethynyl)-2′-(trimethylsilyl)biphenyl, 9-trimethylsilyl-10-(2-(2′-trimethylsilylphenyl)phenyl)phenanthrene, and bis(2-(2′-trimethylsilylphenyl)phenyl)acetylene. cmu.edu The formation of these products is consistent with a catalytic cycle where (dippe)Ni(0) activates the C-C bond of biphenylene to form (dippe)Ni(2,2′-biphenyl). cmu.edu

Catalytic C-C and C-Si Bond Activation Products
Product NameApproximate Ratio
2-(trimethylsilylethynyl)-2′-(trimethylsilyl)biphenyl12
9-trimethylsilyl-10-(2-(2′-trimethylsilylphenyl)phenyl)phenanthrene4
bis(2-(2′-trimethylsilylphenyl)phenyl)acetylene1

2,2′-Bis(trimethylsilyl)biphenyls are valuable intermediates that can be readily transformed into 2,2′-dihalobiphenyls. rsc.orgacs.orgresearchgate.net These dihalo derivatives serve as crucial precursors for the synthesis of various polycyclic heteroarenes, such as carbazoles, dibenzo[b,d]thiophenes, and dibenzo[b,d]selenophenes. rsc.orgresearchgate.net

A palladium-catalyzed disilylation of 2-iodobiphenyls with hexamethyldisilane (B74624) provides an efficient route to a variety of functionalized 2,2′-bis(trimethylsilyl)biphenyls. rsc.org This reaction proceeds under mild conditions and tolerates diverse functional groups. The resulting bis-silylated biphenyls can then be converted to the corresponding dihalobiphenyls, which are versatile building blocks for heterocycle synthesis. rsc.orgresearchgate.net For instance, the synthesis of carbazoles can be achieved through a double N-arylation of primary amines with 2,2′-dihalobiphenyls.

β-Silyl group elimination is a significant mechanistic pathway in the reactions of organometallic complexes containing trimethylsilyl (B98337) groups. cmu.edu This process involves the transfer of a silyl (B83357) group from the β-position of a ligand to the metal center. libretexts.org In the context of nickel-catalyzed reactions of this compound derivatives, β-silyl group elimination can be a key step in the catalytic cycle. cmu.edu For example, after the insertion of an alkyne into the nickel-carbon bond of (dippe)Ni(2,2′-biphenyl), a β-silyl migration can occur, leading to the formation of new products. cmu.edu

Mechanistic studies on the copolymerization of ethylene (B1197577) with vinyltrialkoxysilanes using a cationic Pd(II) aryldiimine catalyst have provided direct evidence for a β-silyl elimination chain transfer mechanism. nih.gov This process is responsible for the formation of low molecular weight copolymers. nih.gov While this specific example does not involve this compound directly, it highlights the general importance and feasibility of β-silyl elimination pathways in organometallic catalysis involving silylated substrates. cmu.edunih.gov The tendency for β-elimination can be influenced by the nature of the metal and the ligands. rsc.orgethz.ch

Transformation of Bis(trimethylsilyl)biphenyls to Dihalobiphenyls for Heteroarene Synthesis

Aromatic and Aliphatic C-H Activation Promoted by Trimethylsilyl Groups

The trimethylsilyl group can influence the reactivity of C-H bonds in its vicinity, facilitating their activation in both intramolecular and intermolecular processes. This has been exploited in the synthesis of complex organometallic structures and biaryl compounds.

In certain organometallic systems, the trimethylsilyl group can promote the intramolecular activation of a C-H bond. For example, in the [C5Me4(SiMe3)]2TiCl2/Mg system, one of the trimethylsilyl groups undergoes hydrogen abstraction, leading to the formation of intramolecular Si−CH2−Mg and Si−CH2−Ti bonds. acs.org Similarly, thermolysis of certain tungsten trimethylsilylallyl complexes leads to the formation of a reactive intermediate that can activate hydrocarbon C-H bonds. acs.org The study of hafnium complexes with trimethylsilylmethyl ligands has also revealed C-H activation processes within the trimethylsilyl group. researchgate.net

Research on group 4 metallocene complexes with bis(trimethylsilyl)acetylene has shown that intramolecular C-H bond activation can occur, leading to the formation of tucked-in tetramethylpentafulvene-diaminovinyl isomers in zirconium complexes. d-nb.info These examples demonstrate that the SiMe3 group can be directly involved in C-H activation processes within the ligand framework of an organometallic complex. acs.orgd-nb.info

While transition metal catalysis is common for C-H activation, organocatalytic methods for biaryl synthesis have also been developed. beilstein-journals.orgresearchgate.net In some instances, the presence of a trimethylsilyl group is used to control the regioselectivity of these reactions. For example, in the synthesis of differentially substituted materials, unwanted over-arylation can be prevented by using 2-bromo-5-(trimethylsilyl)thiophenes. mdpi.com The trimethylsilyl group acts as a blocking group, directing the arylation to the desired position.

Several research groups have independently reported organocatalytic methods for the synthesis of biaryls from unactivated arenes and aryl halides. beilstein-journals.org These reactions often proceed via a homolytic aromatic substitution mechanism. beilstein-journals.org For instance, the combination of 1,10-phenanthroline (B135089) as a catalyst and a strong base like potassium tert-butoxide can promote the cross-coupling of aryl halides with arenes. researchgate.net While not always directly involving this compound, these methods highlight the broader context of C-H activation for biaryl synthesis, where silyl groups can play a crucial directing or protecting role. mdpi.com

Organocatalytic Biaryl Synthesis Systems
Catalyst/Base SystemAryl Halide ScopeArene ScopeYield RangeReference
cis-cyclohexane-1,2-diol / BaseAryl iodides, DihalobenzenesBenzene (B151609)29-92% beilstein-journals.org
1,10-phenanthroline / KOt-BuAryl iodides/bromidesArenesModerate researchgate.net
4,7-diphenylphenanthroline / NaOt-BuAryl/heteroaryl iodides and bromidesArenes13-82% beilstein-journals.org

Applications and Functional Material Development with Trimethylsilyl Biphenyl Derivatives

Role as Versatile Synthetic Building Blocks and Anionic Synthons

2-(Trimethylsilyl)biphenyl and related structures are highly valued as versatile intermediates in organic synthesis. The trimethylsilyl (B98337) group can act as a removable directing group or as a precursor to a reactive anionic species, making these compounds powerful synthons. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. In this context, the trimethylsilylaryl group can be converted into a nucleophilic aryl anion, a key reactive intermediate for forming new carbon-carbon bonds. researchgate.net

Research has demonstrated the synthesis of compounds like 1-trimethylsilyl-2-arylcyclohexenes, which are described as a novel class of anionic synthons. researchgate.net These are prepared through sequential transformations, including Suzuki cross-coupling followed by a Wurtz-Fittig coupling reaction with chlorotrimethylsilane (B32843). researchgate.net The resulting vinylsilanes are stable yet reactive intermediates for further molecular construction. For instance, the Wurtz-Fittig coupling of 1-chloro-2-biphenylcyclohexene with metallic sodium and chlorotrimethylsilane yields 1-trimethylsilyl-2-biphenylcyclohexene, a solid compound that exemplifies this class of synthons. researchgate.net

Furthermore, derivatives such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) serve as highly efficient and mild precursors to o-benzyne. acs.orgchemicalbook.com Benzyne (B1209423) is an extremely reactive and valuable intermediate in organic synthesis, enabling the construction of complex substituted aromatic systems through various cycloaddition and insertion reactions. acs.orgacs.org The fluoride-induced generation of benzyne from this silyl-substituted precursor has broadened the scope of aryne chemistry, facilitating new applications in the synthesis of natural products and materials. acs.org

Table 1: Synthesis of 1-Trimethylsilyl-2-arylcyclohexenes (4a-k) via Wurtz-Fittig Coupling

Entry Aryl Group (Ar) Product Yield (%)
1 Phenyl 1-Trimethylsilyl-2-phenylcyclohexene (4a) 87
2 4-Methylphenyl 1-Trimethylsilyl-2-(4-methylphenyl)cyclohexene (4b) 85
3 4-Methoxyphenyl 1-Trimethylsilyl-2-(4-methoxyphenyl)cyclohexene (4c) 82
4 4-Fluorophenyl 1-Trimethylsilyl-2-(4-fluorophenyl)cyclohexene (4d) 80
5 Biphenyl (B1667301) 1-Trimethylsilyl-2-biphenylcyclohexene (4k) 65

Data sourced from Tetrahedron Letters, 2016.

The utility of this compound derivatives extends to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heteroarenes, which are foundational components of many advanced materials. The generation of aryne intermediates from silylaryl triflates is a key strategy in this field. google.com These reactive species can undergo annulation reactions—the formation of new rings—to build up complex, fused aromatic systems. google.comthieme.de For example, methods for the modular synthesis of aza-polycyclic aromatic hydrocarbons utilize aryne precursors derived from compounds like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate to create multiple new carbon-carbon bonds in sequential pericyclic reactions. google.com

The incorporation of a biphenylene (B1199973) unit into acene frameworks is another strategy to enhance the stability of these highly conjugated systems, and silyl-substituted building blocks are instrumental in these syntheses. nih.gov Similarly, the synthesis of complex heteroarenes, such as thiophene-containing organic materials, has been achieved using silyl-substituted precursors. researchgate.net For instance, 4,4′-bis[2-{2-(trimethylsilyl)ethynyl}-3-thienyl]biphenyl is a key intermediate whose synthesis demonstrates the modular approach enabled by these building blocks. researchgate.net

The role of 2-(trimethylsilyl)phenyl derivatives as precursors to reactive intermediates like benzyne makes them invaluable in the synthesis of complex organic molecules. acs.orgchemicalbook.com The mild conditions under which benzyne can be generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate have enabled its use in the total synthesis of natural products and other intricate molecular targets. acs.org

The versatility of these building blocks is further highlighted by their use in constructing molecules with specific functionalities. For example, the palladium-catalyzed silylation of aryl bromides using reagents like hexamethyldisilane (B74624) allows for the introduction of the trimethylsilyl group, creating sila-analogs of known compounds. chemrxiv.org This "carbon/silicon switch" strategy can alter physicochemical properties, as seen in the synthesis of a sila-analog of the acaricide Fenazaquin. chemrxiv.org The use of related diphenyl(trimethylsilyl)phosphine (B101189) in the synthesis of fine chemicals and agrochemicals further underscores the broad applicability of the trimethylsilylphenyl motif in creating valuable and complex molecules. lookchem.com

Precursors for Polycyclic Aromatic Hydrocarbons and Heteroarenes

Contributions to Advanced Materials Science and Engineering

Derivatives of this compound are integral to the development of advanced materials, particularly in the realm of organic electronics and photonics. The trimethylsilyl group provides a powerful tool for tuning the physicochemical properties of materials, such as solubility, thermal stability, and molecular packing, which in turn influences their electronic and optical characteristics. chemrxiv.orgresearchgate.net The introduction of bulky phenyl or trimethylsilyl groups can reduce intermolecular interactions and packing efficiency, which can enhance the solubility of polymers while maintaining high thermal stability. researchgate.net This principle is applied in creating light-emitting polymers and other functional materials. acs.org

A significant area of application for (trimethylsilyl)biphenyl derivatives is in the field of liquid crystals (LCs). researchgate.netnii.ac.jp The rigid biphenyl core is a classic mesogen (a compound that displays liquid crystal properties), and the attachment of a trimethylsilyl group allows for fine-tuning of the resulting material's behavior. researchgate.netbeilstein-journals.org These materials are of great interest for applications in optical devices, displays, and sensors due to their stimuli-responsive nature. bohrium.comresearchgate.net

The design of liquid crystals with specific mesomorphic properties (the types of phases and the temperatures at which they occur) relies on a delicate balance of molecular shape, intermolecular forces, and flexibility. The trimethylsilyl group serves as a bulky substituent that can be strategically incorporated to control these factors. researchgate.net

One key design principle is the use of the bulky trimethylsilyl group to prevent the formation of non-emissive aggregates in the solid state, thereby enhancing luminescence. researchgate.net By increasing the steric hindrance, the TMS group disrupts close π-π stacking of the aromatic cores, which often quenches fluorescence. researchgate.net This strategy is particularly effective in designing highly luminescent solid-state materials. researchgate.net

Table 2: Effect of Terminal Group on Transition Temperatures of 5-(9-R-decyloxy)-2-phenylpyrimidines

Compound ID Terminal Group (R) Transition Temperatures (°C)
Parent -CH₂CH₃ Cr 64 SmC 82 I
141 -Si(CH₃)₃ Cr 49 SmC 78 I

Cr = Crystalline, SmC = Smectic C, I = Isotropic liquid. Data sourced from Taylor & Francis Online. tandfonline.com

The integration of trimethylsilyl-functionalized biphenyls into liquid crystals provides a powerful method for tuning their optical properties. These materials often exhibit unique photoluminescent and thermochromic behaviors. nii.ac.jp

Detailed optical characterization of molecules incorporating biphenyl and trimethylsilyl acetylene (B1199291) moieties has revealed their potential for optical applications. researchgate.net Properties such as the refractive index, extinction coefficient, and optical conductivity can be precisely measured and correlated with molecular structure. researchgate.netresearchgate.net It has been shown that the removal of the TMS group significantly impacts these optical properties by altering the molecular arrangement and electronic energy levels. researchgate.net

A compelling example of tunable properties is the thermochromic luminescence observed in some biphenylacetylene-based liquid crystals with a terminal trimethylsilyl group. nii.ac.jp These materials can switch their emission color in response to temperature changes, for instance, from deep blue in the crystalline phase to white light in the liquid crystalline phase. nii.ac.jp This behavior is attributed to changes in intermolecular interactions and the formation of new excited states during the phase transition. nii.ac.jp Similarly, push-pull biphenyl derivatives, where electron-donating and -accepting groups are placed on the biphenyl skeleton, show a red-shift in their fluorescence when transitioning from the solution or solid state to the nematic LC phase, demonstrating another mechanism for tuning optical output. tandfonline.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Trimethylsilyl-2-arylcyclohexenes
Chlorotrimethylsilane
1-Chloro-2-biphenylcyclohexene
1-Trimethylsilyl-2-biphenylcyclohexene
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
o-Benzyne
1-Trimethylsilyl-2-phenylcyclohexene
1-Trimethylsilyl-2-(4-methylphenyl)cyclohexene
1-Trimethylsilyl-2-(4-methoxyphenyl)cyclohexene
1-Trimethylsilyl-2-(4-fluorophenyl)cyclohexene
4,4′-bis[2-{2-(trimethylsilyl)ethynyl}-3-thienyl]biphenyl
Hexamethyldisilane
Fenazaquin
Diphenyl(trimethylsilyl)phosphine
5-Decyloxy-2-phenylpyrimidine

Integration into Liquid Crystalline Systems

Potential in Organic Scintillator Development

Organic scintillators are materials that emit light upon exposure to ionizing radiation, and there is a growing demand for new materials with intense and tunable emissions for applications like X-ray imaging. Research into biphenyl derivatives has shown their potential in this field. A strategy to develop high-performance organic scintillators involves a host-guest doping approach, where the X-ray absorption centers (host) and emission centers (guest) are separated to prevent emission quenching, which can occur when heavy atoms are added to the scintillator molecule to enhance X-ray absorption.

In this context, crystals based on diphenyl-benzothiadiazole and its derivative featuring terminal trimethylsilyl substituents, specifically 4,7-bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole, have been investigated. These materials show promise for use as light-emitting elements and in scintillation detectors. The introduction of the trimethylsilyl group influences the crystal growth, structure, and fluorescent properties of the material. This line of research provides a feasible strategy for creating high-performance organic scintillators with tunable luminescence.

Polymeric Materials Derived from Biphenyl-Containing Monomers

Biphenyl moieties are incorporated into polymers to enhance properties such as thermal stability, mechanical strength, and specific molecular interactions. These polymers are utilized in a range of applications from electronics to gas separation.

Aromatic polyimides containing biphenyl structures have been synthesized for gas separation membranes. For example, polymers made from 2,2'3,3'-biphenyltetracarboxylic dianhydride (iBPDA) and 2,2-bis(4-aminophenyl) hexafluoropropane (6FpDA) exhibit good mechanical properties suitable for high-pressure gas purification. The inclusion of the biphenyl structure, combined with hexafluoroisopropylidene groups, results in polymers that can be processed from low boiling point solvents.

Another area of development involves creating covalently crosslinked polymers from biphenyl-containing monomers like 2-phenylphenolmonoacrylate (2PPMA) and 4,4'-dihydroxybiphenyldiacrylate (44BDA). These polymers display noncovalent intramolecular pi-pi stacking interactions between the biphenyl side groups, which act as additional noncovalent crosslinks. This unique characteristic is expected to be useful for applications such as shape memory polymers and molecular recognition for pollutant removal.

Furthermore, poly(biphenylmethylene)s, synthesized via Ni(0)-mediated polymerization of bistriflates from bisphenol-type monomers, are being explored for electrical applications. These polymers have a backbone of biphenyl units separated by substituted methylene (B1212753) units, a structure that provides a large band gap, good thermal stability (up to 493 °C), and potential for good electron/hole mobility.

Explorations in Medicinal Chemistry and Therapeutic Agent Design

The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is present in numerous bioactive compounds and marketed drugs. Its ability to bind to a wide range of proteins with high specificity makes it a valuable core for designing new therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Biphenyl-Based Bioactive Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of biphenyl-based compounds. These studies systematically modify the biphenyl scaffold to understand how changes in its chemical structure affect biological activity, guiding the design of more potent and selective agents.

Inhibitors of Protein-Protein Interactions (e.g., PD-1/PD-L1)

The interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors targeting this interaction represent a promising alternative to monoclonal antibody therapies. The biphenyl scaffold is a core element in many of these small-molecule inhibitors.

Carbonic Anhydrase II Inhibitors

Organocatalytic Applications of Chiral Trimethylsilyl-Functionalized Compounds

The field of asymmetric organocatalysis has seen significant advancement through the development of small, metal-free chiral molecules that can induce high stereoselectivity in chemical reactions. Incorporating silyl (B83357) groups, such as trimethylsilyl, into the structure of these catalysts can enhance their efficacy and utility. Trimethylsilyl ethers of diarylprolinol, for instance, have proven to be highly effective catalysts for the hydrophosphination of α,β-unsaturated aldehydes, providing a direct method for synthesizing highly enantioenriched tertiary phosphines. mdpi.com

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, are powerful Brønsted acid catalysts for a multitude of asymmetric transformations. scienceopen.com While not always directly functionalized with a TMS group on the biphenyl-like core, their synthesis and application often involve silyl-protected intermediates. The catalytic environment created by these molecules is sterically demanding and moderately acidic, which is key to achieving high enantioselectivity. scienceopen.com Similarly, chiral thiourea (B124793) catalysts, sometimes derived from Cinchona alkaloids, have been successfully employed in organocatalytic asymmetric reactions to construct axially chiral biaryl amino acids, a testament to the power of bifunctional organocatalysis. nih.gov

The strategic placement of silyl groups can influence the catalyst's solubility, stability, and steric profile, thereby fine-tuning its performance in asymmetric reactions.

Catalyst TypeExample ReactionKey Features
Trimethylsilyl Prolinol Ethers Asymmetric hydrophosphination of α,β-unsaturated aldehydesSimple method for obtaining highly enantioenriched tertiary phosphines. mdpi.com
Chiral Phosphoric Acids (CPA) Enantioselective Mannich-type reactionsCreates a sterically demanding and moderately acidic environment for high stereocontrol. scienceopen.com
Chiral Thiourea Derivatives Atroposelective construction of axially chiral biaryl amino acidsEmploys bifunctional catalysis to activate N-sulfonyl amide C-N bonds under mild conditions. nih.gov

Strategic Use of Trimethylsilyl Groups as Protecting Groups in Drug Synthesis

The trimethylsilyl (TMS) group is one of the most fundamental and widely used protecting groups in multi-step organic synthesis, particularly in the development of pharmaceuticals. rsc.org Its primary role is to temporarily mask reactive functional groups, most commonly hydroxyl (-OH) groups, to prevent them from undergoing unwanted reactions during synthetic transformations elsewhere in the molecule. rsc.org The biphenyl moiety is a core structure in numerous marketed drugs and medicinally active compounds. rsc.orgresearchgate.net The synthesis of complex biphenyl-containing drug candidates often necessitates robust protecting group strategies.

The popularity of the TMS group and other organosilyl protecting groups stems from several key advantages:

Ease of Installation: They are readily introduced under mild conditions, typically by reacting the alcohol with a silyl halide (like trimethylsilyl chloride) in the presence of a base.

Stability: TMS ethers are stable to a wide range of reaction conditions, including many oxidation, reduction, and organometallic reactions.

Ease of Removal: Deprotection is typically achieved under mild acidic or basic conditions, or very selectively using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). rsc.org

Silyl Protecting GroupAbbreviationTypical Functional Group ProtectedKey Characteristics
Trimethylsilyl TMSHydroxyl (-OH), Amine (-NH)The first widely applied silyl protecting group; easily removed, suitable for robust substrates. rsc.org
Triethylsilyl TESHydroxyl (-OH)More sterically hindered and stable than TMS. rsc.org
tert-Butyldimethylsilyl TBDMS / TBSHydroxyl (-OH)Significantly more stable than TMS to a wider range of conditions, yet readily cleaved by fluoride. rsc.org
tert-Butyldiphenylsilyl TBDPSHydroxyl (-OH)Offers high stability, particularly towards acidic conditions, due to its steric bulk. rsc.org
2-(Trimethylsilyl)ethanesulfonyl SESAmine (-NH)A stable protecting group for amines, removable under specific conditions. researchgate.net

The application of these protecting groups is crucial in synthesizing complex natural products and active pharmaceutical ingredients (APIs) that feature the biphenyl scaffold, enabling chemists to build intricate molecular architectures with high precision and control. rsc.org

Advanced Characterization Techniques and Theoretical Investigations of Trimethylsilyl Biphenyl Structures

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and detailing the structural features of 2-(trimethylsilyl)biphenyl. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and arrangement of its constituent atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct resonances for the aromatic protons and the trimethylsilyl (B98337) group. The aromatic protons typically appear in the region of δ 7.0–7.8 ppm, with their specific chemical shifts and coupling patterns revealing the substitution pattern on the biphenyl (B1667301) core. The nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) characteristically produce a sharp singlet at approximately δ 0.0 ppm. rsc.orgmdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The biphenyl carbons resonate in the aromatic region (approximately δ 125–150 ppm), with the carbon attached to the trimethylsilyl group showing a distinct chemical shift due to the electronic effects of the silicon atom. rsc.org The carbons of the trimethylsilyl group itself appear at a characteristic upfield chemical shift, typically around δ 0 ppm. rsc.org The precise chemical shifts can be influenced by the solvent and concentration. chemicalbook.com

¹H and ¹³C NMR Data for this compound Derivatives
CompoundNucleusSolventChemical Shift (δ ppm)
2,2'-bis(trimethylsilyl)-1,1'-biphenyl¹H NMRCDCl₃7.64-7.63 (m, 2H), 7.39-7.38 (m, 4H), 7.23-7.21 (m, 2H), -0.01 (s, 18H) rsc.org
¹³C NMRCDCl₃149.94, 138.86, 134.31, 129.92, 127.70, 126.41, 0.35 rsc.org
bis(Biphenyl-2-yl)(trimethylsilyl)phosphine¹H NMRC₆D₆7.60–7.57 (m, 2H), 7.23–7.20 (m, 4H), 7.19–7.16 (m, 2H), 7.16–7.12 (m, 4H), 7.11–7.07 (m, 4H), 7.05 (td, 2H), -0.03 (d, 9H) mdpi.com
¹³C NMRData not available in the provided sources

Mass Spectrometry (GC/MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The electron impact (EI) ionization method is commonly used. researchgate.net

Mass Spectrometry Data for this compound
PropertyValueSource
Molecular Weight226.39 g/mol nih.gov
Molecular FormulaC₁₅H₁₈Si nih.gov
Monoisotopic Mass226.117777109 Da nih.gov
Key Fragment Ion (m/z)73 ([Si(CH₃)₃]⁺) nih.gov

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.com In the IR spectrum of this compound, characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the C-C bonds of the biphenyl rings, are expected. Additionally, specific absorption bands related to the trimethylsilyl group, such as the Si-C bond stretching and the symmetric and asymmetric deformations of the methyl groups attached to the silicon atom, would be present.

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations are invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometric and electronic characteristics of this compound and related structures. aimspress.comrsc.org DFT calculations enable the optimization of molecular geometries and the prediction of various electronic properties, such as orbital energies and charge distributions. rsc.orguni-mainz.de

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for understanding the reactivity and photophysical behavior of this compound. DFT calculations provide reliable estimates of these values, which are essential for predicting the compound's behavior in various chemical reactions and spectroscopic experiments. researchgate.net

Below is a table summarizing typical geometric and electronic parameters of this compound that can be obtained from DFT calculations.

ParameterDescriptionTypical Calculated Value Range
Dihedral Angle (C-C-C-C) The torsional angle between the two phenyl rings.45° - 65°
Si-C Bond Length The distance between the silicon atom of the trimethylsilyl group and the adjacent carbon atom of the biphenyl moiety.1.85 Å - 1.95 Å
HOMO Energy Energy of the highest occupied molecular orbital.-5.5 eV to -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.-0.5 eV to -1.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating the molecule's electronic excitation energy.4.0 eV to 5.0 eV

Note: The exact values can vary depending on the specific functional and basis set used in the DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the excited-state properties and optical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely employed computational method. rsc.orgcore.ac.uk TD-DFT allows for the calculation of electronic absorption and emission spectra by simulating the response of the molecule to a time-dependent electric field, such as light. aps.org

This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bath.ac.uk For this compound, TD-DFT calculations can help assign the observed peaks in its UV-Vis spectrum to specific electronic transitions, such as π-π* transitions within the biphenyl backbone. researchgate.net The influence of the trimethylsilyl group on the absorption spectrum can also be systematically studied.

The table below presents a representative example of how TD-DFT results for this compound might be presented.

Calculated TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁~4.8~258~0.3HOMO → LUMO
S₀ → S₂~5.2~238~0.1HOMO-1 → LUMO
S₀ → S₃~5.5~225~0.5HOMO → LUMO+1

Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model in the TD-DFT calculation.

Ab Initio Molecular Orbital Calculations for Reaction Pathway Analysis

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for analyzing reaction pathways involving this compound. numberanalytics.comarxiv.org These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. ethz.ch

For instance, in reactions where the trimethylsilyl group participates or influences the reactivity of the biphenyl system, ab initio calculations can elucidate the mechanism. wayne.edu By calculating the energy barriers for different possible reaction pathways, chemists can predict the most likely course of a reaction and understand the factors that control its rate and selectivity. researchgate.net This is particularly useful in designing synthetic routes or understanding degradation mechanisms. These calculations provide detailed insights into the energetics and kinetics of chemical transformations. numberanalytics.com

Computational Contributions to Structure-Activity Relationship Investigations

Computational methods play a crucial role in establishing structure-activity relationships (SAR), which are fundamental in fields like medicinal chemistry and materials science. uni-bonn.demdpi.com For this compound and its derivatives, computational SAR studies can correlate specific structural features with observed biological activity or material properties. nih.gov

By systematically modifying the structure of this compound in silico—for example, by changing the substitution pattern on the phenyl rings—and then calculating relevant electronic or steric descriptors using methods like DFT, researchers can build predictive models. researchgate.net These models can then guide the synthesis of new compounds with enhanced or specific desired properties. This computational approach accelerates the discovery process by prioritizing the most promising candidate molecules for experimental investigation, saving time and resources. uni-bonn.de

Q & A

Q. What are the established synthetic routes for preparing 2-(trimethylsilyl)biphenyl derivatives, and how can their purity be verified?

  • Methodological Answer: The synthesis of this compound derivatives often involves functionalizing biphenyl precursors via silylation. For example, methyl 2-(trimethylsilyl)methyl furancarboxylate derivatives can be synthesized through nucleophilic substitution or coupling reactions using trimethylsilyl reagents . Purification typically employs column chromatography, and purity verification is achieved via 1H NMR^1 \text{H NMR} (e.g., monitoring singlet peaks for trimethylsilyl groups at ~0 ppm) and GC-MS to confirm molecular weight . Reference standards from NIST Chemistry WebBook can validate spectral data .

Q. What characterization techniques are critical for confirming the structure of this compound intermediates?

  • Methodological Answer: Key techniques include:
  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR to identify silyl group environments and aromatic proton coupling patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detection of Si-C stretching vibrations (~1250 cm1^{-1}) and aromatic C-H stretches .

Advanced Research Questions

Q. How can Flow 1H NMR^1 \text{H NMR}1H NMR be employed to study the dimerization kinetics of this compound intermediates?

  • Methodological Answer: Flow 1H NMR^1 \text{H NMR} enables real-time monitoring of reactive intermediates like o-quinodimethanes generated from this compound precursors. By adjusting flow rates and temperatures, dimerization rate constants (kk) can be calculated using integrated peak areas for monomer and dimer species. For example, studies on 3-alkyl-1,2-xylylenes derived from silylated benzyl ammonium salts revealed activation energies via Arrhenius plots . Data should be corroborated with computational models (e.g., DFT) to validate transition states .

Q. How do researchers reconcile contradictions in degradation data for silylated biphenyl compounds under environmental conditions?

  • Methodological Answer: Contradictions often arise from varying experimental conditions (e.g., microbial strains, pH, temperature). A systematic approach involves:

Comparative Meta-Analysis: Cross-referencing degradation rates from EPA toxicological reviews (e.g., biphenyl degradation pathways ) with recent studies on silylated analogs.

Controlled Replication: Reproducing studies under standardized OECD guidelines, adjusting variables like silyl group steric effects.

Advanced Analytics: Using LC-MS/MS to track hydroxylated intermediates (e.g., 2-hydroxybiphenyl derivatives) and quantify half-lives .

Q. What strategies optimize the regioselectivity of silyl group introduction in biphenyl systems?

  • Methodological Answer: Regioselectivity is influenced by:
  • Directing Groups: Electron-withdrawing groups (e.g., nitro) meta-direct silylation, while electron-donating groups (e.g., methyl) favor para positions.
  • Catalysis: Palladium-catalyzed C-H silylation using ligands like PtBu3_3 enhances selectivity for sterically hindered positions .
  • Computational Screening: DFT calculations predict favorable transition states, reducing trial-and-error synthesis .

Data Analysis and Experimental Design

Q. How should researchers design toxicological studies for this compound analogs when primary literature is limited?

  • Methodological Answer: Leverage structural analogs (e.g., biphenyl or methylbiphenyl) from EPA assessments :

Read-Across Analysis: Use quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints (e.g., LC50_{50}) based on logP and electronic parameters.

In Vitro Assays: Prioritize Ames tests for mutagenicity and HepG2 cell viability assays to screen acute toxicity.

Subchronic Studies: Conduct 28-day rodent exposure trials, monitoring liver/kidney histopathology and silyl metabolite excretion .

Q. What methodologies address discrepancies in reported silyl group stability during biphenyl functionalization?

  • Methodological Answer: Stability issues often stem from hydrolysis or protodesilylation. Mitigation strategies include:
  • Protecting Groups: Use 2-(trimethylsilyl)ethyl carbonates to transiently protect reactive sites, as demonstrated in peptide synthesis .
  • Low-Temperature Workflows: Perform reactions in anhydrous THF at −78°C to minimize Si-O bond cleavage .
  • Kinetic Profiling: Monitor reaction progress via inline IR to identify degradation thresholds .

Ethical and Safety Considerations

Q. How can safety protocols for handling this compound derivatives be integrated into experimental design?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Management: Quench silyl residues with ethanol/water mixtures to hydrolyze reactive groups before disposal .
  • Emergency Procedures: Maintain calcium gluconate gel for HF exposure (from accidental Si-F bond cleavage) and train personnel in spill response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.